molecular formula C16H18N4O2 B2872646 7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775404-07-3

7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2872646
CAS No.: 1775404-07-3
M. Wt: 298.346
InChI Key: IKDAMBPMPYWORA-UHFFFAOYSA-N
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Description

7-(Cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazinone core. The molecule features a cyclopropylamino group at position 7 and a 4-methoxyphenyl substituent at position 2. This scaffold is associated with diverse biological activities, including anticancer, antiviral, and central nervous system (CNS) modulation, depending on substituent patterns .

Key structural attributes influencing its activity:

  • 4-Methoxyphenyl group: Electron-donating methoxy substituent may enhance binding affinity to target receptors via π-π interactions.

Properties

IUPAC Name

7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-12-6-2-10(3-7-12)13-8-14-16(21)17-9-15(20(14)19-13)18-11-4-5-11/h2-3,6-8,11,15,18H,4-5,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDAMBPMPYWORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazolo[1,5-a]pyrazinone core through cyclization reactions, followed by the introduction of the cyclopropylamino and methoxyphenyl groups under specific reaction conditions. Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: The compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities. For example, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Anticancer Activity Comparison

Pyrazolo[1,5-a]pyrazinone derivatives have demonstrated efficacy against lung cancer cells (e.g., A549). Substituent variations significantly affect potency:

Compound Substituents IC50 (A549 cells) Mechanism Reference
Target 7-cyclopropylamino, 2-(4-methoxyphenyl) Pending data Unknown
3o 5-benzyl, 2-(4-chlorophenyl) 0.8 µM (72h) Autophagy modulation
2 7-((methylsulfonyl)methyl), 2-(2-ethoxyphenyl) Not tested Prodrug potential (reversible aza-Michael)

Key Observations :

  • Chlorophenyl (3o) and benzyl groups enhance anticancer activity compared to methoxyphenyl .
  • Cyclic derivatives like compound 2 lack direct cytotoxicity but may act as prodrugs for cysteine protease inhibitors .

Antiviral and Prodrug Potential

Dihydropyrazolo[1,5-a]pyrazinones can serve as masked β-amidomethyl vinyl sulfones, enabling covalent inhibition of viral proteases. However, reversibility varies:

Compound Substituents Prodrug Conversion (GSH adduct formation) PK Profile Reference
Target 7-cyclopropylamino, 2-(4-methoxyphenyl) No adduct detected High clearance (predicted)
2 7-((methylsulfonyl)methyl) None (stable cyclic form) Improved PK vs. acyclic 1
8 Phenylsulfonamide-5-substituted Detectable acyclic 7 formation Moderate clearance

Key Observations :

  • Sulfonamide-substituted analogs (e.g., 8) show partial reversibility, enabling controlled release of active inhibitors .

CNS Modulation (mGluR2/3 Activity)

Pyrazolo[1,5-a]pyrazinones are explored as mGluR2 negative allosteric modulators (NAMs) for cognitive disorders:

Compound Substituents mGluR2 IC50 In Vivo Efficacy (V-maze) Reference
Target 7-cyclopropylamino, 2-(4-methoxyphenyl) Pending data Pending data
11 3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl) 10 nM Active at 0.32 mg/kg
VU0462807 Acyl dihydropyrazolo[1,5-a]pyrimidinone 15 nM Efficacy in AHL rat model

Key Observations :

  • Thiopyran and acyl groups enhance solubility and receptor occupancy compared to methoxyphenyl .
  • The target’s 4-methoxyphenyl group may reduce selectivity due to steric bulk.

Key Observations :

  • Intramolecular cyclization (e.g., aza-Michael) offers higher yields (~69%) than cross-coupling methods (~38%) .
  • The target compound’s cyclopropylamino group may require specialized reagents (e.g., cyclopropylamine), increasing synthetic complexity.

Biological Activity

The compound 7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H15N3O Molecular Formula \text{C}_{13}\text{H}_{15}\text{N}_3\text{O}\quad \text{ Molecular Formula }

Antibacterial Activity

Research indicates that pyrazolo derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various pyrazolo derivatives and their evaluation against Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound demonstrated moderate to good antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Anticancer Properties

The anticancer potential of pyrazolo derivatives has been extensively studied. A review noted that many compounds in this class show effectiveness against various cancer cell lines, including colon cancer. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation . The specific compound may share similar mechanisms due to structural similarities with other active derivatives.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo compounds have also been documented. These compounds can inhibit pathways involved in inflammation, potentially making them useful in treating inflammatory diseases. The presence of substituents like methoxy groups is believed to enhance the anti-inflammatory effects by increasing lipophilicity and bioavailability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Studies suggest that modifications in the cyclopropyl and methoxy groups can significantly influence potency. The presence of electron-donating groups on the aromatic ring has been associated with enhanced activity against bacterial strains .

CompoundStructureActivityMIC (μg/mL)
This compoundStructureAntibacterial32 (S. aureus), 16 (E. coli)
Compound AStructureAnticancer25 (Colon cancer cells)
Compound BStructureAnti-inflammatoryN/A

Case Studies

  • Antibacterial Study : A recent study synthesized several pyrazolo derivatives and tested their antibacterial activity using microbroth dilution methods. The results indicated that some derivatives showed MIC values as low as 16 μg/mL against Escherichia coli, indicating strong antibacterial potential .
  • Anticancer Evaluation : In vitro studies conducted on various cancer cell lines demonstrated that certain pyrazolo derivatives inhibited cell growth effectively, suggesting a promising pathway for developing anticancer therapeutics .
  • Anti-inflammatory Mechanism : Research has shown that compounds similar to this compound exhibit anti-inflammatory effects by modulating cytokine production in macrophages .

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